3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, fluorination, and subsequent coupling reactions, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with desired properties.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity, while the hydroxypropanoic acid moiety may participate in hydrogen bonding or other interactions. These molecular interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Bromo-2-fluorophenyl)-2-hydroxypropanoic acid is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the presence of the hydroxypropanoic acid moiety
Properties
Molecular Formula |
C9H8BrFO3 |
---|---|
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
OSLLPFSKEMENKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(C(=O)O)O |
Origin of Product |
United States |
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